5-(1-Methyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1-Methyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both a pyrazole and a thiadiazole ring These types of compounds are often of interest in medicinal chemistry due to their potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the formation of the pyrazole and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the nitration of a methylpyrazole derivative, followed by the formation of the thiadiazole ring through a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions. The exact methods can vary depending on the desired scale of production and the specific requirements of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its structural features.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The nitro and amine groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
5-(1-Methyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine is unique due to the specific arrangement of its functional groups, which can confer distinct reactivity and biological activity compared to similar compounds. The presence
Properties
IUPAC Name |
5-(1-methyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O2S/c1-11-4(12(13)14)2-3(10-11)5-8-9-6(7)15-5/h2H,1H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKZTCXFBWVBKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NN=C(S2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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